Sucrose laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Surfactant

Sucrose laurate acts as a non-ionic surfactant, meaning it can reduce the surface tension between liquids and improve the solubility of poorly water-soluble drugs. This property is crucial for developing effective formulations for drugs with limited bioavailability 1: ).

Permeation Enhancer

Studies suggest that sucrose laurate can enhance the absorption of drugs across biological membranes. This is particularly relevant for oral and transdermal drug delivery, where the molecule can facilitate the passage of drugs through the intestinal lining or the skin, respectively 2: ), 3: ).

Biocompatible and Safe

Sucrose laurate is generally considered safe for human use, as it is derived from natural ingredients and exhibits low toxicity 4: ).

Ongoing Research and Development

Research on sucrose laurate is ongoing, focusing on:

Optimizing its application in various drug delivery systems

Researchers are exploring the use of sucrose laurate in solid dispersions, self-emulsifying systems, and hydrogels to improve the performance of different drug formulations [1, 2, 4].

Understanding its mechanism of action

Further investigations are needed to elucidate the precise mechanisms by which sucrose laurate enhances drug absorption and permeation [2].

Safety and efficacy studies

While early studies indicate its safety, further clinical trials are needed to confirm the long-term safety and efficacy of sucrose laurate in different pharmaceutical applications.

Sucrose laurate is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is categorized as a sucrose fatty acid ester, specifically a monoester, which is characterized by its hydrophilic sugar component and hydrophobic fatty acid chain. The chemical formula for sucrose laurate is . This compound exhibits amphiphilic properties, making it useful in various applications, particularly in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing capabilities.

Sucrose laurate has been studied for its biological activity, particularly in relation to its surfactant properties. It has been shown to enhance the solubility of poorly soluble drugs, such as cyclosporine, improving their bioavailability . Additionally, studies indicate that sucrose laurate may exhibit antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical formulations .

Several methods have been developed for synthesizing sucrose laurate:

- Conventional Esterification: This involves the direct reaction of sucrose with lauric acid or its derivatives in the presence of an acid catalyst at elevated temperatures .

- Enzymatic Synthesis: Alkaline proteases can be employed to catalyze the reaction between sucrose and vinyl laurate in organic solvents. This method offers advantages such as milder reaction conditions and higher specificity .

- Two-Stage Process: A recent approach involves first producing methyl laurate from lauric acid and then reacting it with sucrose in a two-stage process. This method has been optimized for yield and purity .

Sucrose laurate finds applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in food products.

- Cosmetics: Functions as a surfactant and emulsifying agent in creams and lotions.

- Pharmaceuticals: Enhances drug solubility and bioavailability, serving as a carrier for poorly soluble compounds.

- Agriculture: Potential use as a biodegradable surfactant in agrochemical formulations.

Research on the interactions of sucrose laurate with other compounds has revealed its ability to form stable emulsions and enhance the solubility of hydrophobic substances. For instance, studies have demonstrated that sucrose laurate can effectively solubilize cyclosporine when combined with ethanol, leading to improved formulation stability . Furthermore, its interactions with various biological membranes suggest potential applications in drug delivery systems.

Several compounds are similar to sucrose laurate, particularly within the category of sugar esters. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sucrose monolaurate | Sugar fatty acid ester | Derived from lauric acid; used for drug solubilization. |

| Sucrose stearate | Sugar fatty acid ester | Longer fatty acid chain; used primarily in cosmetics. |

| Sucrose palmitate | Sugar fatty acid ester | Similar properties but derived from palmitic acid; more hydrophobic. |

| Sucrose myristate | Sugar fatty acid ester | Derived from myristic acid; used in food applications. |

Uniqueness of Sucrose Laurate: Sucrose laurate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and lipid-based formulations. Its specific application in enhancing bioavailability of drugs further distinguishes it from other sugar esters.

Sucrose laurate belongs to the sucrose fatty acid ester (SFAE) family, classified by:

- Degree of substitution: Monolaurate (1 ester group), dilaurate (2 groups), etc.

- Fatty acid chain length: C12 (laurate) vs. C16 (palmitate) or C18 (stearate).

- HLB range: 1–16, with laurate esters typically occupying HLB 12–16 due to their hydrophilic sucrose core.

Table 1: HLB Values of Select Sucrose Esters

| Fatty Acid | HLB (Calculated) | Commercial Grade (RYOTO™) |

|---|---|---|

| Lauric (C12) | 16 | L-1695 |

| Stearic (C18) | 11 | S-1170 |

| Oleic (C18:1) | 11 | O-1570 |

Nomenclature and Identification Systems

Sucrose laurate is systematically named β-D-fructofuranosyl α-D-glucopyranoside monododecanoate (CAS: 25339-99-5). Key identifiers include:

Molecular Structure and Configuration

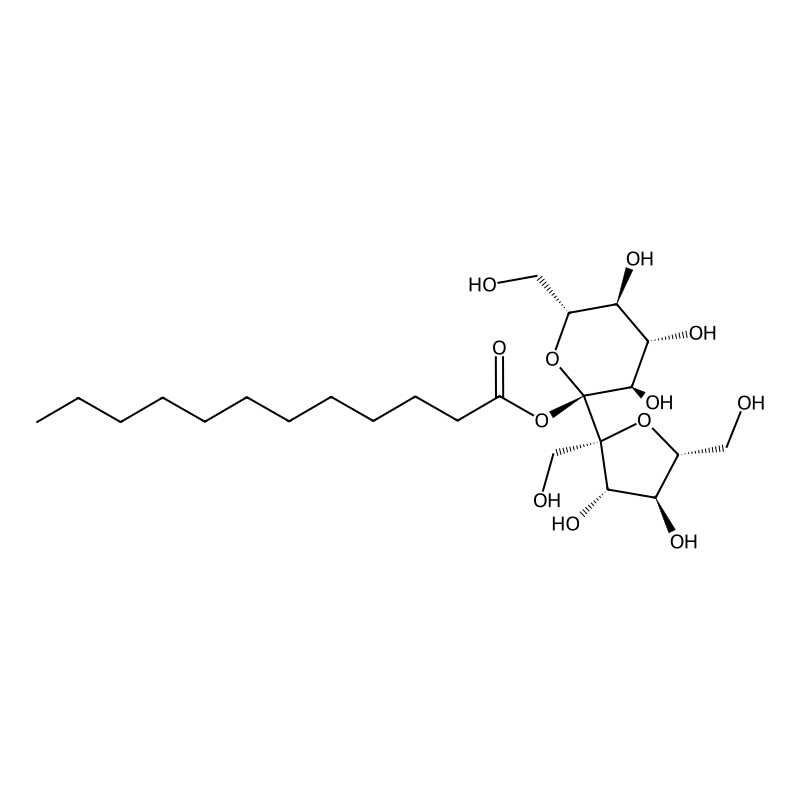

Sucrose laurate represents a distinctive class of sugar fatty acid esters characterized by its amphiphilic molecular architecture [1]. The compound consists of a sucrose molecule esterified with lauric acid, creating a structure that combines the hydrophilic properties of the disaccharide with the lipophilic characteristics of the dodecanoic acid chain [2]. The molecular configuration exhibits a complex three-dimensional arrangement where the sucrose moiety serves as the polar head group, while the twelve-carbon lauric acid chain extends as the nonpolar tail [14].

The sucrose component maintains its characteristic β-D-fructofuranosyl-α-D-glucopyranoside structure, with the glucose unit existing in the pyranose form and the fructose unit in the furanose configuration [1] [2]. Nuclear magnetic resonance spectroscopy studies reveal that the carbohydrate protons appear in the characteristic 3.0-6.0 parts per million range, while the lauric acid methyl and methylene protons are observed in the 0-3.0 parts per million region [19]. The chemical shift for methyl group protons occurs at 0.99 parts per million, and the presence of the methylene group adjacent to the ester linkage is confirmed by a signal at 2.34 parts per million [19].

The stereochemical configuration of sucrose laurate encompasses nine defined stereocenters, contributing to its complex three-dimensional structure [10]. The molecule exhibits conformational flexibility due to the presence of 16-17 rotatable bonds, which allows for various spatial arrangements in solution [2] [10]. This flexibility is significant enough that conformer generation is computationally challenging, reflecting the dynamic nature of the molecular structure [2] [23].

Chemical Formula and Molecular Weight

The molecular formula of sucrose laurate is C₂₄H₄₄O₁₂, representing the combination of one sucrose molecule (C₁₂H₂₂O₁₁) with one lauric acid residue (C₁₂H₂₄O₂) minus one water molecule eliminated during esterification [1] [2]. The molecular weight is precisely 524.6 grams per mole, with an exact mass of 524.283277 daltons [2] [10]. The monoisotopic mass matches the exact mass at 524.283277 daltons, indicating a single isotopic composition for the most abundant form [2] [10].

The compound registry information includes Chemical Abstracts Service number 25339-99-5 and European Inventory of Existing Commercial Chemical Substances number 246-873-3 [1] [4]. Additional molecular descriptors include a topological polar surface area ranging from 195.60 to 207 square angstroms, reflecting the significant polar character contributed by the twelve oxygen atoms [2] [10]. The heavy atom count totals 36, comprising 24 carbon atoms and 12 oxygen atoms, with hydrogen atoms contributing to the total molecular composition [10].

Table 1: Molecular Properties of Sucrose Laurate

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₄O₁₂ |

| Molecular Weight (g/mol) | 524.6 |

| Exact Mass (Da) | 524.283277 |

| CAS Registry Number | 25339-99-5 |

| EINECS Number | 246-873-3 |

| Hydrogen Bond Donor Count | 7-8 |

| Hydrogen Bond Acceptor Count | 12 |

| Rotatable Bond Count | 16-17 |

| Topological Polar Surface Area (Ų) | 195.60-207 |

| Heavy Atom Count | 36 |

| Defined Atom Stereocenter Count | 9 |

Structural Isomers and Regioisomers

Sucrose laurate exists as multiple regioisomers due to the presence of eight hydroxyl groups on the sucrose molecule that can participate in ester formation [9]. These regioisomers are designated according to the carbon atom position where esterification occurs, following standard carbohydrate nomenclature with positions 2, 3, 4, and 6 on the glucose unit and 1′, 3′, 4′, and 6′ on the fructose unit [9] [11].

Research using reversed-phase high-performance liquid chromatography has successfully resolved and quantified individual regioisomers, with nuclear magnetic resonance spectroscopy providing definitive structural assignments [9]. The chromatographic separation reveals distinct retention times and resolution values, with baseline separation achieved for most regioisomers [13]. Resolution values range from 1.31 to 6.82, with all values exceeding the analytical quantification threshold of 1.0 [13].

The distribution of regioisomers varies significantly depending on the synthesis conditions employed [11]. In enzymatic synthesis using serine protease ALP-901, the regioisomeric distribution follows the pattern: 2-O-lauroyl sucrose (72%), 6′-O-lauroyl sucrose (14%), 1′-O-lauroyl sucrose (7%), 3-O-lauroyl sucrose (5%), 4-O-lauroyl sucrose (2%), and 6-O-lauroyl sucrose (1%) [11]. Non-catalytic synthesis produces a similar distribution with 2-O-lauroyl sucrose predominating at 74% [11].

The 2-O-lauroyl regioisomer consistently emerges as the most abundant product across different synthetic approaches, attributed to the enhanced reactivity of the 2-hydroxyl position due to intramolecular hydrogen bonding effects [9] [11]. Nuclear magnetic resonance studies and computational modeling confirm that the chemical reactivity order of sucrose substituents follows: 2-hydroxyl > 1′-hydroxyl > 3′-hydroxyl, based on conformation-stabilizing hydrogen bonds [9].

Table 2: Regioisomer Distribution in Sucrose Laurate

| Regioisomer Position | ALP-901 Catalyzed (%) | Non-catalytic (%) | Thermolysin Catalyzed (%) |

|---|---|---|---|

| 2-O-lauroyl sucrose | 72 | 74 | 71-86 |

| 3-O-lauroyl sucrose | 5 | 5 | 5-8 |

| 4-O-lauroyl sucrose | 2 | 2 | 2 |

| 6-O-lauroyl sucrose | 1 | 1 | Not detected |

| 1′-O-lauroyl sucrose | 7 | 7 | 4-9 |

| 6′-O-lauroyl sucrose | 14 | 13 | 3-13 |

Regioisomers demonstrate distinct physicochemical properties that affect their functional behavior [9]. Critical micelle concentration values vary significantly among regioisomers, with 6-O-lauroyl sucrose exhibiting approximately 2.5 times greater critical micelle concentration compared to 1′-O-lauroyl sucrose [9]. Stability under acidic and basic conditions also differs among regioisomers, with the stability order under acidic conditions being 3′ > 1′ > 6′ > 4′ > 6 > 2 > 4, while basic conditions show the order 6′ > 1′ > 6 > 4 > 4′ > 2 > 3′ [9].

Structure-Function Relationship

The amphiphilic nature of sucrose laurate directly determines its functional properties as a surfactant and emulsifier [14] [17]. The polar sucrose moiety functions as the hydrophilic head group, while the twelve-carbon lauric acid chain serves as the lipophilic tail, creating the fundamental structural basis for surface activity [14]. This molecular architecture enables the compound to reduce surface tension at interfaces and form organized structures such as micelles in aqueous solution [17].

The hydrophilic-lipophilic balance of sucrose laurate varies depending on the degree of esterification and specific regioisomer composition [15]. Monoester forms typically exhibit hydrophilic-lipophilic balance values in the range of 11-16, positioning them as effective oil-in-water emulsifiers [15] [26]. The relationship between structure and emulsification capacity is directly related to the molecular geometry and the spatial arrangement of hydrophilic and lipophilic regions [16].

The length of the fatty acid chain significantly influences the functional properties of sugar esters [27]. The twelve-carbon lauric acid chain in sucrose laurate provides an optimal balance between hydrophobic character and molecular flexibility [17]. Shorter chain lengths would reduce lipophilic character, while longer chains might compromise solubility and handling properties [27]. This chain length optimization contributes to the compound's effectiveness as a gentle emulsifier suitable for sensitive applications [17].

Conformational analysis reveals that the structure-function relationship extends to the molecular dynamics of sucrose laurate [22]. The presence of multiple rotatable bonds allows the molecule to adopt various conformations at interfaces, optimizing packing efficiency and reducing interfacial energy [2]. The nine stereochemical centers contribute to the overall three-dimensional architecture, influencing how molecules orient at oil-water interfaces [10].

Sucrose laurate exists as a solid at room temperature, presenting as a white to off-white powder or granule [1] [2]. The compound exhibits a consistent crystalline structure with a melting point range of 150-152°C [3] [4]. The physical appearance can vary slightly depending on the degree of esterification and manufacturing process, but it typically maintains its characteristic powdered form under standard storage conditions [5] [2].

The compound demonstrates good storage stability when maintained at temperatures between 2-8°C [1] [4]. Under these conditions, sucrose laurate retains its physical integrity and does not undergo significant morphological changes. The solid state contributes to its ease of handling and incorporation into various formulations, making it a practical choice for industrial applications.

Solubility Profile

Sucrose laurate exhibits limited water solubility, with a reported solubility of 5 mg/mL in pure water [1]. This relatively low aqueous solubility is characteristic of the compound's amphiphilic nature, where the hydrophobic laurate chain reduces overall water compatibility. The estimated water solubility at 25°C is approximately 29.8 mg/L [6], confirming its classification as a poorly water-soluble compound.

The solubility profile varies significantly across different organic solvents. In dimethylformamide, sucrose laurate shows enhanced solubility at 15 mg/mL, representing a three-fold increase compared to water [1]. Ethanol provides moderate solubility at 10 mg/mL, while dimethyl sulfoxide and phosphate buffered saline show limited solubility at 5 mg/mL and 3 mg/mL, respectively [1].

Table 1: Solubility Profile of Sucrose Laurate

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 5 | [1] |

| Dimethylformamide (DMF) | 15 | [1] |

| Dimethyl sulfoxide (DMSO) | 5 | [1] |

| Ethanol | 10 | [1] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 3 | [1] |

Hydrophilic-Lipophilic Balance (HLB)

The hydrophilic-lipophilic balance of sucrose laurate is reported as 8.2, positioning it as a moderately hydrophilic surfactant [7]. This HLB value places sucrose laurate in the range suitable for oil-in-water emulsification applications, where HLB values between 8-18 are typically preferred for stable oil-in-water systems [8] [9].

The HLB value of 8.2 reflects the balance between the hydrophilic sucrose moiety and the lipophilic laurate chain (C12) [7] [10]. This intermediate HLB value makes sucrose laurate particularly effective as an emulsifying agent for oil-in-water formulations, distinguishing it from other sucrose esters with different fatty acid chain lengths. For comparison, sucrose palmitate exhibits a lower HLB value of 6.8, while sucrose oleate shows an even lower value of 3.6 [7].

Critical Micelle Concentration (CMC)

The critical micelle concentration of sucrose laurate has been determined to be 0.34 mM in aqueous solution [11]. This CMC value indicates the concentration threshold above which micelle formation occurs, representing a relatively low aggregation tendency compared to other surfactants. The CMC value positions sucrose laurate between sucrose trehalose (0.21 mM) and sucrose lactose (0.43 mM) in terms of micellization behavior [11].

The formation of micelles at this concentration enables sucrose laurate to function effectively as a surfactant while maintaining good solubilization properties. Research has demonstrated that at concentrations above the CMC, sucrose laurate can solubilize numerous poorly water-soluble substances, making it valuable for pharmaceutical and cosmetic applications [12] [13].

Surface Activity Parameters

Sucrose laurate demonstrates significant surface activity with a surface tension of 52.8 mN/m [7]. This reduction in surface tension from the pure water value of approximately 72 mN/m indicates effective surface activity. The compound functions as a non-ionic surfactant, reducing surface tension between liquids and improving the solubility of poorly water-soluble substances [14].

The surface activity of sucrose laurate is comparable to that of sucrose palmitate, which shows a similar surface tension of 53.2 mN/m [7]. However, it differs from sucrose oleate, which exhibits a lower surface tension of 40.2 mN/m due to the presence of unsaturated fatty acid moieties [7].

Table 2: Surface Activity Parameters of Sucrose Laurate

| Parameter | Value | Reference |

|---|---|---|

| HLB Value | 8.2 | [7] |

| Critical Micelle Concentration (CMC) | 0.34 mM | [11] |

| Surface Tension | 52.8 mN/m | [7] |

| Emulsification Type | Oil-in-water (O/W) | [7] [8] |

Stability Under Various Conditions

Sucrose laurate exhibits excellent stability under specific pH and temperature conditions. The compound demonstrates optimal stability within a pH range of 5-7, with excellent long-term stability reported at room temperature [15] [16]. Extended stability is maintained within the broader pH range of 4-8, though saponification of the ester bond may occur at pH values higher than 8 [17] [16].

Under acidic conditions, sucrose laurate undergoes hydrolysis primarily at the glycosidic bond through a first-order process [15] [16]. Mass spectrometric analysis has revealed that the glycosidic bond is preferentially hydrolyzed under acidic conditions, while the ester bond is selectively hydrolyzed under basic conditions [15]. The rate of hydrolysis depends on several factors including pH, concentration, and the acylated position of the sucrose monoester [15].

Thermal stability studies indicate that sucrose laurate can withstand temperatures up to 160°C without harmful effects on performance [17] [18]. However, at temperatures higher than 120°C, slight color formation may occur due to caramelization of traces of free sucrose present in the product [17]. The compound maintains its functional properties even under elevated temperature conditions, making it suitable for high-temperature processing applications.

Table 3: Stability Under Various Conditions

| Condition | Stability | Notes | Reference |

|---|---|---|---|

| pH Range (Optimal) | pH 5-7 | Excellent long-term stability | [15] [16] |

| pH Range (Stable) | pH 4-8 | Saponification above pH 8 | [17] [16] |

| Temperature (Maximum) | Up to 160°C | Slight color formation above 120°C | [17] [18] |

| Acidic Conditions | Glycosidic bond hydrolysis | First-order process | [15] [16] |

| Basic Conditions | Ester bond hydrolysis | Selective hydrolysis | [15] [16] |

| Electrolyte Sensitivity | Flocculation may occur | Higher electrolyte environments | [17] |

Rheological Properties

The rheological behavior of sucrose laurate aqueous systems varies significantly with concentration and temperature. At concentrations up to 45% by weight, sucrose laurate solutions exhibit Newtonian behavior [19]. However, at higher concentrations exceeding 45% by weight, the systems display complex non-Newtonian behavior characterized by a limit viscosity at low shear rates and shear-thinning behavior after a critical shear rate [19].

Temperature effects on viscosity follow a distinctive pattern, with maximum specific viscosity appearing at lower temperatures as sucrose laurate concentration increases [19]. This behavior is attributed to the micellar growth of sucrose laurate aggregates as temperature rises [19]. The limit viscosity decreases and the critical shear rate increases with rising temperature, related to the threshold micelle concentration for entanglement of rod-like micelles [19].

The viscous behavior of sucrose laurate systems has been studied using the activated diffusive relaxation model, which provides insight into the molecular dynamics governing the rheological properties [19]. At higher concentrations, the formation of entangled rod-like micelles contributes to the observed shear-thinning behavior, while the temperature dependence reflects changes in micellar structure and interactions [19].

Table 4: Rheological Properties of Sucrose Laurate

| Property | Description | Reference |

|---|---|---|

| Viscous Behavior (up to 45% w/w) | Newtonian behavior | [19] |

| Viscous Behavior (>45% w/w) | Non-Newtonian behavior | [19] |

| Temperature Effect | Maximum specific viscosity at lower temperatures | [19] |

| Shear Behavior | Shear-thinning after critical shear rate | [19] |

| Critical Shear Rate Effect | Increases with temperature | [19] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive